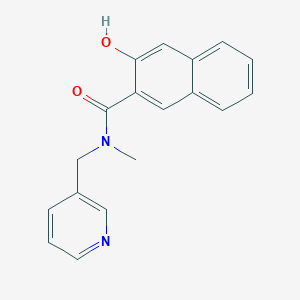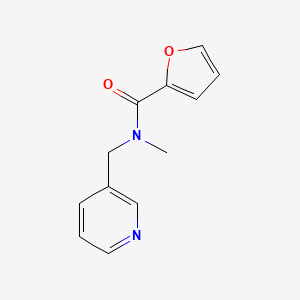
3-hydroxy-N-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-N-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied. In
Scientific Research Applications
3-hydroxy-N-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-hydroxy-N-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress, which are associated with various diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-hydroxy-N-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide in lab experiments is its potency and specificity. This compound has been shown to have potent anti-cancer properties and can selectively target cancer cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Future Directions
There are several future directions for the study of 3-hydroxy-N-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide. One of the most promising directions is the development of novel drug delivery systems that can improve the bioavailability and efficacy of this compound. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound in humans. Finally, the potential therapeutic applications of this compound in other diseases such as Alzheimer's and Parkinson's should be explored.
In conclusion, 3-hydroxy-N-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide is a chemical compound that has shown promising results in various scientific research applications, particularly in the field of cancer research. While further studies are needed to determine the optimal dosage and potential side effects of this compound, its potential therapeutic applications make it a promising area of research for the future.
Synthesis Methods
The synthesis of 3-hydroxy-N-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-hydroxynaphthalene-2-carboxylic acid with methylamine and pyridine-3-carboxaldehyde. The reaction is carried out in the presence of a catalyst such as triethylamine, and the resulting product is purified using column chromatography.
properties
IUPAC Name |
3-hydroxy-N-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20(12-13-5-4-8-19-11-13)18(22)16-9-14-6-2-3-7-15(14)10-17(16)21/h2-11,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYCQSJHJQCBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)

![Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)
![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)






![[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7511080.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7511087.png)
